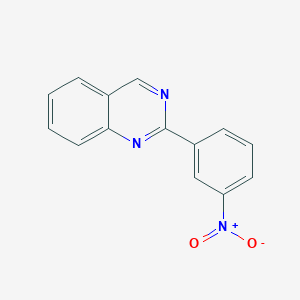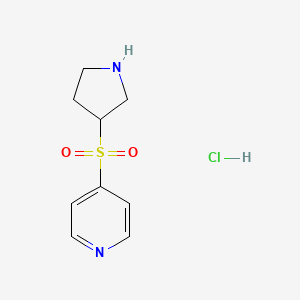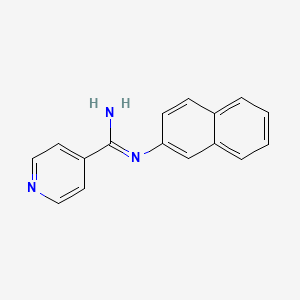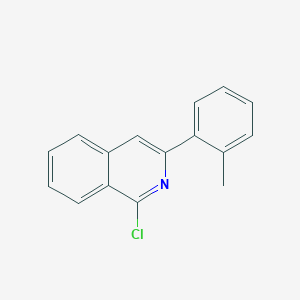![molecular formula C13H13NO4 B11862886 Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate CAS No. 84139-04-8](/img/structure/B11862886.png)
Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound features a unique dioxino-indole structure, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the original compound .
Scientific Research Applications
Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbaldehyde: An intermediate in the synthesis of various biologically active compounds.
Indole-3-butyric acid: Another plant hormone with growth-promoting properties.
Uniqueness
Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate is unique due to its dioxino ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
84139-04-8 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-16-13(15)10-5-8-6-11-12(7-9(8)14-10)18-4-3-17-11/h5-7,14H,2-4H2,1H3 |
InChI Key |
XADONIFRRARJLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2N1)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




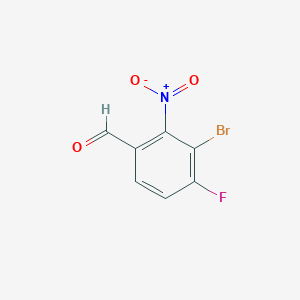
![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)
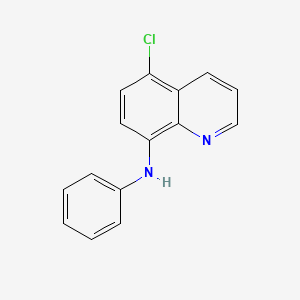
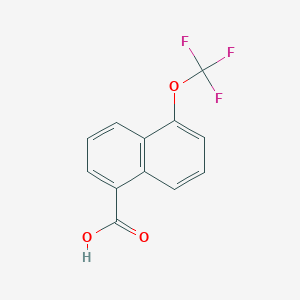

![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)

